Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MFBC, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to a decrease in the proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has a low toxicity profile and does not cause significant damage to healthy cells. Additionally, Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to healthy cells. However, one limitation is that Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Future Directions
Future research on Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate the efficacy of Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in combination with other chemotherapy drugs, as well as its potential use in targeted drug delivery systems. Furthermore, research could investigate the potential use of Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in other therapeutic applications beyond cancer treatment.
Synthesis Methods
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized through a multistep process that involves the reaction of 4-fluorobenzenesulfonamide with 2-methyl-3-nitrobenzoic acid. The resulting intermediate is then reduced and coupled with methyl 4-bromocrotonate to form Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.
Scientific Research Applications
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has antiproliferative effects on cancer cells, making it a potential candidate for chemotherapy.
properties
IUPAC Name |
methyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5S/c1-10-16(17(20)23-2)14-9-12(5-8-15(14)24-10)19-25(21,22)13-6-3-11(18)4-7-13/h3-9,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCZFYXVXPTIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate |
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